Rasagiline - 136236-51-6

Rasagiline

Catalog Number: EVT-279764
CAS Number: 136236-51-6
Molecular Formula: C12H13N
Molecular Weight: 171.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rasagiline [, , , , , , , , , , , , , , , , , , , , , , , , , ] is a synthetic compound developed for its potential in treating neurodegenerative diseases. It belongs to a class of drugs known as propargylamines, recognized for their diverse pharmacological properties. Rasagiline's primary classification is as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B) [, , , , , , , , , , , , , , , , , , , , , , , , , ]. This enzyme plays a crucial role in the breakdown of neurotransmitters like dopamine in the brain. Its importance in scientific research stems from its potential to elucidate the mechanisms underlying neurodegeneration, particularly in Parkinson's disease, and its potential to offer therapeutic benefits.

Future Directions
  • Drug Delivery Systems: Developing novel drug delivery systems, such as transdermal patches [], could improve patient compliance and potentially enhance the therapeutic benefits of Rasagiline.

Selegiline

Compound Description: Selegiline, similar to rasagiline, is an irreversible monoamine oxidase-B (MAO-B) inhibitor []. It is used in the treatment of Parkinson's disease (PD), either as monotherapy or in combination with levodopa. Selegiline is considered a first-generation MAO-B inhibitor.

Levodopa

Relevance: Levodopa directly replenishes dopamine levels in the brain, while rasagiline enhances dopamine levels by inhibiting its breakdown []. This synergistic action makes the combination therapy of levodopa and rasagiline highly effective in managing PD symptoms, particularly motor fluctuations [, , ]. Many studies have investigated the efficacy and safety of rasagiline as an adjunct therapy to levodopa [, , ].

Aminoindan

Compound Description: Aminoindan is a metabolite of rasagiline, formed through hepatic metabolism. Unlike selegiline, which metabolizes into amphetamine derivatives, rasagiline's primary metabolite, aminoindan, is not an amphetamine derivative [, ].

Relevance: The formation of aminoindan as a metabolite distinguishes rasagiline from selegiline, potentially contributing to a more favorable side-effect profile for rasagiline [, ]. The absence of amphetamine-related metabolites might explain the reduced risk of cardiovascular and psychiatric side effects associated with rasagiline compared to selegiline.

Propargylamine

Compound Description: Propargylamine is a chemical moiety present in both rasagiline and its S-enantiomer, TVP1022. This moiety is believed to contribute to the neuroprotective effects observed with these compounds [, ].

Relevance: The presence of the propargylamine moiety in both rasagiline and TVP1022 suggests that their neuroprotective effects might be independent of MAO-B inhibition [, ]. This shared moiety may offer therapeutic benefits beyond solely increasing dopamine levels, potentially slowing disease progression in PD.

TVP1022

Compound Description: TVP1022 is the S-enantiomer of rasagiline, exhibiting significantly lower potency as an MAO-B inhibitor compared to rasagiline []. Despite this, both compounds have shown neuroprotective effects in various studies [].

Relevance: The shared neuroprotective activity between rasagiline and TVP1022, despite the latter's weak MAO-B inhibitory activity, suggests that their beneficial effects might arise from mechanisms beyond dopamine modulation [, ]. This finding emphasizes the potential disease-modifying properties of rasagiline and related compounds.

Pramipexole

Relevance: Pramipexole and rasagiline are both used in the treatment of PD but have different mechanisms of action []. While pramipexole directly stimulates dopamine receptors, rasagiline acts indirectly by inhibiting dopamine breakdown. A study comparing rasagiline and pramipexole as monotherapy in early PD found that rasagiline had a more favorable safety profile regarding gastrointestinal and sleep-related side effects [].

Entacapone

Relevance: Entacapone and rasagiline work synergistically to enhance and prolong the effects of levodopa [, ]. By inhibiting both MAO-B and COMT, the combination of rasagiline and entacapone can lead to more stable dopamine levels and potentially delay the development of motor complications in PD.

Ciprofloxacin

Compound Description: Ciprofloxacin is a fluoroquinolone antibiotic that can inhibit the cytochrome P450 1A2 (CYP1A2) enzyme, which is involved in the metabolism of rasagiline [].

Relevance: Co-administration of ciprofloxacin and rasagiline can lead to increased blood concentrations of rasagiline due to CYP1A2 inhibition []. This interaction may result in enhanced dopaminergic effects and increase the risk of side effects. Dose adjustments for rasagiline are recommended when used concomitantly with ciprofloxacin or other CYP1A2 inhibitors.

Sertraline

Relevance: Although considered relatively safe, combining sertraline with MAO-B inhibitors like rasagiline has been associated with an increased risk of serotonin syndrome, a potentially life-threatening condition []. A case study reported probable serotonin toxicity in a PD patient taking rasagiline and sertraline [], highlighting the importance of careful monitoring and dose adjustments when using these medications concurrently.

Source and Classification

Rasagiline is classified as a pharmaceutical compound belonging to the category of monoamine oxidase inhibitors. It is derived from aminoindan, a bicyclic amine structure. The chemical formula for Rasagiline is C3_3H3_3N1_1·C2_2H3_3O4_4S, indicating it exists commonly as a mesylate salt.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rasagiline has evolved over time, with several methods reported:

Molecular Structure Analysis

Structure and Data

Rasagiline's molecular structure features a bicyclic framework with a secondary amine group. The structural formula can be represented as follows:

  • Chemical Formula: C3_3H3_3N
  • Molecular Weight: Approximately 162.19 g/mol
  • Key Functional Groups: Secondary amine, aromatic ring system.

Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) have been employed to confirm the structure of Rasagiline .

Chemical Reactions Analysis

Reactions and Technical Details

Rasagiline undergoes various chemical reactions pertinent to its synthesis and functionalization:

  1. Alkylation Reaction: The primary reaction involves the alkylation of aminoindan derivatives. The choice of alkylating agent significantly influences yield and purity.
  2. Formation of Mesylate Salt: Rasagiline is often converted into its mesylate form for improved solubility and stability. This transformation typically involves reacting Rasagiline with mesyl chloride under basic conditions.
  3. Degradation Pathways: Studies have shown that Rasagiline can undergo oxidative degradation, which is essential for understanding its stability in formulations .
Mechanism of Action

Process and Data

Rasagiline exerts its therapeutic effects primarily through the inhibition of monoamine oxidase B, an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme:

  • Increased Dopamine Levels: Rasagiline increases the availability of dopamine by preventing its degradation.
  • Neuroprotective Effects: Research suggests that Rasagiline may also exert neuroprotective effects through anti-apoptotic mechanisms and reducing oxidative stress in neuronal cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in methanol and slightly soluble in water.
  • Melting Point: The melting point of Rasagiline mesylate is approximately 160°C.
  • pH Range: The pH of an aqueous solution typically ranges from 4 to 6.

These properties are crucial for formulating effective pharmaceutical preparations .

Applications

Scientific Uses

Rasagiline is primarily used in clinical settings for managing Parkinson's disease symptoms. Its applications include:

  • Monotherapy: Used alone in early-stage Parkinson's disease to delay the need for levodopa therapy.
  • Adjunct Therapy: Employed alongside levodopa in advanced stages to enhance dopaminergic effects and reduce motor fluctuations.
  • Research Applications: Investigated for potential neuroprotective roles beyond Parkinson's disease, including Alzheimer's disease research.

The ongoing studies into its mechanisms continue to reveal potential new applications in neurodegenerative disorders .

Properties

CAS Number

136236-51-6

Product Name

Rasagiline

IUPAC Name

(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m1/s1

InChI Key

RUOKEQAAGRXIBM-GFCCVEGCSA-N

SMILES

C#CCNC1CCC2=CC=CC=C12

Solubility

2.49e-02 g/L

Synonyms

2,3-dihydro-N-2-propynyl-1H-inden-1-amine-(1R)-hydrochloride
AGN 1135
AGN-1135
Azilect
N-2-propynyl-1-indanamine
N-propargyl-1-aminoindan mesylate
rasagiline
rasagiline hydrochloride
TVP 101
TVP 1022
TVP-101
TVP-1022
TVP1022

Canonical SMILES

C#CCNC1CCC2=CC=CC=C12

Isomeric SMILES

C#CCN[C@@H]1CCC2=CC=CC=C12

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.